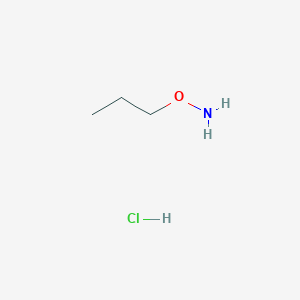

Chlorhydrate d'O-propyloxylamine

Vue d'ensemble

Description

Applications De Recherche Scientifique

O-propylhydroxylamine hydrochloride is used in a wide range of scientific research applications, including:

Mécanisme D'action

Mode of Action

It’s known that hydroxylamine derivatives have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and n-heterocycles . This suggests that O-propylhydroxylamine hydrochloride may interact with its targets to facilitate the formation of these compounds. More research is needed to fully understand the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

It’s known that hydroxylamine derivatives have been used in the construction of nitrogen-enriched compounds This suggests that the compound may affect biochemical pathways related to nitrogen metabolism

Analyse Biochimique

Biochemical Properties

O-propylhydroxylamine hydrochloride plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with aldehydes and ketones to form stable oxime derivatives, which are crucial in various biochemical assays . The compound also interacts with enzymes such as aldehyde dehydrogenase and ketone reductase, influencing their activity and stability. These interactions are primarily based on the nucleophilic properties of the hydroxylamine group, which facilitates the formation of covalent bonds with carbonyl groups in aldehydes and ketones .

Cellular Effects

O-propylhydroxylamine hydrochloride has been shown to affect various cellular processes. It influences cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. For instance, it can inhibit the activity of protein kinases, leading to altered phosphorylation states of target proteins . Additionally, O-propylhydroxylamine hydrochloride affects gene expression by interacting with transcription factors and modifying their binding affinity to DNA . This compound also impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of O-propylhydroxylamine hydrochloride involves its interaction with biomolecules through nucleophilic addition reactions. The hydroxylamine group in the compound reacts with carbonyl groups in aldehydes and ketones, forming stable oxime derivatives . This reaction is facilitated by the formation of a covalent bond between the nitrogen atom of the hydroxylamine group and the carbon atom of the carbonyl group. Additionally, O-propylhydroxylamine hydrochloride can inhibit enzyme activity by binding to the active site of enzymes and preventing substrate binding . This inhibition can lead to changes in cellular processes and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of O-propylhydroxylamine hydrochloride can change over time due to its stability and degradation properties. The compound is relatively stable under inert gas and low-temperature conditions, but it can degrade over time when exposed to air and higher temperatures . Long-term exposure to O-propylhydroxylamine hydrochloride in in vitro and in vivo studies has shown that it can lead to sustained changes in cellular function, including altered enzyme activity and gene expression . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of O-propylhydroxylamine hydrochloride vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, O-propylhydroxylamine hydrochloride can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a certain dosage level leads to a marked change in the compound’s impact on cellular function. It is crucial to carefully control the dosage in experimental studies to avoid adverse effects and obtain reliable results.

Metabolic Pathways

O-propylhydroxylamine hydrochloride is involved in various metabolic pathways, particularly those related to the metabolism of aldehydes and ketones. The compound interacts with enzymes such as aldehyde dehydrogenase and ketone reductase, influencing their activity and the overall metabolic flux . These interactions can lead to changes in the levels of key metabolites, affecting cellular metabolism and energy production . Understanding the metabolic pathways involving O-propylhydroxylamine hydrochloride is essential for elucidating its role in biochemical processes.

Transport and Distribution

The transport and distribution of O-propylhydroxylamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette transporters and solute-linked carrier transporters . Once inside the cell, O-propylhydroxylamine hydrochloride can bind to various proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are critical for understanding the compound’s cellular effects and therapeutic potential.

Subcellular Localization

O-propylhydroxylamine hydrochloride exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often localized in the cytoplasm, where it interacts with metabolic enzymes and signaling proteins . Additionally, O-propylhydroxylamine hydrochloride can be targeted to specific organelles, such as mitochondria and the nucleus, through post-translational modifications and targeting signals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

O-propylhydroxylamine hydrochloride can be synthesized through a one-pot method involving the acetylation of hydroxylamine hydrochloride with methyl acetate, followed by alkylation with an alkylating reagent, and subsequent hydrolysis and purification . The reaction conditions typically involve room temperature for the initial steps and heating for the alkylation and hydrolysis steps .

Industrial Production Methods

The industrial production of O-propylhydroxylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and aims to achieve high purity and yield with minimal environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

O-propylhydroxylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used.

Major Products Formed

Oxidation: Oximes and nitroso compounds.

Reduction: Primary amines.

Substitution: Various substituted hydroxylamine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Hydroxylamine: An inorganic compound with similar reactivity but different applications.

N-methylhydroxylamine: A methylated derivative with distinct chemical properties and uses.

O-ethylhydroxylamine hydrochloride: An ethylated analogue with similar reactivity but different physical properties.

Uniqueness

O-propylhydroxylamine hydrochloride is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications in organic synthesis, biological research, and industrial processes .

Activité Biologique

O-propylhydroxylamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

O-propylhydroxylamine hydrochloride is characterized by its hydroxylamine functional group, which imparts significant reactivity. The compound can participate in various chemical reactions, including oxidation, reduction, and substitution. Its mechanism of action primarily involves the donation or acceptance of electrons, allowing it to interact with various biological molecules such as enzymes and proteins .

Key Reactions:

- Oxidation: Can form nitroso compounds.

- Reduction: Converts to primary or secondary amines.

- Substitution: Hydroxylamine group can be replaced by other functional groups.

1. Enzyme Mechanisms and Protein Modifications

O-propylhydroxylamine hydrochloride is employed in biochemical studies to investigate enzyme mechanisms and protein modifications. Its ability to modify biological molecules makes it a valuable tool in understanding complex biochemical pathways.

2. Drug Development

The compound shows potential applications in drug development due to its reactivity with biological molecules. For instance, it can serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals . Research has indicated that derivatives of hydroxylamines can act as inhibitors for various targets, including the HSP90 chaperone protein involved in cancer progression .

Case Study 1: Hydroxylamine as an Antitumor Agent

Research has demonstrated that hydroxylamine derivatives can inhibit the activity of HSP90, leading to the destabilization of client proteins involved in oncogenic signaling pathways. This inhibition may provide a therapeutic avenue for treating cancers driven by multiple molecular abnormalities .

Case Study 2: Reaction Kinetics with Carbonyl Groups

A study by Zakas and Faix explored the reaction kinetics of hydroxylamine hydrochloride with hindered carbonyls. They found that reaction times could extend up to 500 hours at room temperature for certain substrates, highlighting the compound's utility in analytical chemistry for determining carbonyl groups in complex organic mixtures .

Data Summary

| Property | Details |

|---|---|

| Chemical Formula | C3H9ClN2O |

| Molecular Weight | 110.57 g/mol |

| Primary Applications | Drug development, enzyme studies, organic synthesis |

| Key Reactions | Oxidation (to nitroso), Reduction (to amines), Substitution |

| Biological Targets | Enzymes, proteins involved in cancer pathways |

Propriétés

IUPAC Name |

O-propylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO.ClH/c1-2-3-5-4;/h2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVFCJYDSZGNLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30484273 | |

| Record name | O-propylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30484273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6084-54-4 | |

| Record name | O-propylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30484273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-propylhydroxylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.